Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Overview
Description
Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-: is an organic compound with the molecular formula C11H15BFNO2. It is a derivative of pyridine, featuring a cyclopropyl group, a fluorine atom, and a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the reaction of 2-fluoropyridine with pinacol borane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and aryl halides.
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry: In the chemical industry, this compound is employed as a building block for the synthesis of various functional materials. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic carbon .
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to its combination of a cyclopropyl group, a fluorine atom, and a boronic ester group. This combination enhances its reactivity and stability, making it a versatile reagent in organic synthesis .
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is notable for its unique structural features that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula: C₁₃H₁₄B F N O₂
- Molecular Weight: 239.07 g/mol
The presence of a cyclopropyl group and a fluorine atom at specific positions on the pyridine ring can influence its reactivity and biological interactions.
The biological activity of this pyridine derivative is primarily attributed to its ability to interact with various molecular targets in biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to target proteins. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules, which can modulate enzyme activities or receptor interactions.
Anticancer Properties
Recent studies have indicated that pyridine derivatives exhibit anticancer activity through various mechanisms:
- Inhibition of Kinases: The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it targets GSK-3β and IKK-β pathways, which are crucial for cell survival and apoptosis regulation .
- Cell Cycle Arrest: In vitro experiments demonstrated that the compound induces cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), leading to increased apoptosis rates .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyridine derivatives. The compound exhibits protective effects against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .
Study 1: Antitumor Activity
A study evaluated the efficacy of the compound in various cancer models. It demonstrated significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the downregulation of BCL6, a transcriptional repressor associated with tumorigenesis .
Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with the pyridine derivative resulted in improved neuronal survival and function. The study reported enhanced levels of glutathione peroxidase and catalase in treated neurons compared to controls .
Table 1: Structure-Activity Relationship (SAR) Data
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
Pyridine Derivative | GSK-3β | 0.5 | Inhibition |
Pyridine Derivative | IKK-β | 0.8 | Inhibition |
Control Compound | GSK-3β | 10 | No Effect |
Table 2: Biological Activity Summary
Activity Type | Observations |
---|---|
Anticancer | Significant tumor reduction |
Neuroprotective | Reduced oxidative stress effects |
Enzyme Modulation | Upregulation of antioxidant enzymes |
Properties
CAS No. |
2223051-97-4 |
---|---|
Molecular Formula |
C14H19BFNO2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-17-12(11)16/h7-9H,5-6H2,1-4H3 |
InChI Key |
GRWCATYLHBOYDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C3CC3 |
Origin of Product |
United States |
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